[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-ethyl-amine
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Overview
Description
[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-ethyl-amine: is a synthetic organic compound that features a pyrrolidine ring substituted with an aminoethyl group and a benzyl-ethyl-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-ethyl-amine typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrrolidine ring, followed by the introduction of the aminoethyl group and the benzyl-ethyl-amine moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste, often employing advanced techniques such as automated synthesis and real-time monitoring of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-ethyl-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical properties.
Substitution: The amino and benzyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for optimizing these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, [1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-ethyl-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound can be used as a probe to study various biochemical pathways. Its ability to interact with specific biological targets makes it valuable for investigating cellular processes and mechanisms.
Medicine
In medicine, this compound has potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In industrial applications, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility makes it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of [1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-ethyl-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. By binding to these targets, the compound can modulate their activity, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- [1-(2-Amino-ethyl)-pyrrolidin-3-yl]-cyclopropyl-methyl-amine
- 1-(2-Amino-ethyl)-3-(3-fluoro-phenyl)-urea hydrochloride
- Piperidine derivatives
Uniqueness
Compared to similar compounds, [1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-ethyl-amine stands out due to its unique combination of functional groups. This unique structure allows for specific interactions with biological targets, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
1-(2-aminoethyl)-N-benzyl-N-ethylpyrrolidin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3/c1-2-18(12-14-6-4-3-5-7-14)15-8-10-17(13-15)11-9-16/h3-7,15H,2,8-13,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIOJMQKGNXNBQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2CCN(C2)CCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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